Product packaging for 4-(3-Butenyloxy)benzoic acid(Cat. No.:CAS No. 115595-27-2)

4-(3-Butenyloxy)benzoic acid

Cat. No.: B040376
CAS No.: 115595-27-2
M. Wt: 192.21 g/mol
InChI Key: QXZIOUAINSTHGI-UHFFFAOYSA-N
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Description

4-(3-Butenyloxy)benzoic acid, a notable organic compound, holds the chemical formula C₁₁H₁₂O₃ and a molecular weight of 192.21. cookechem.comnih.gov It is scientifically identified by its CAS Number, 115595-27-2. cookechem.comchemicalbook.com This compound is typically a white to almost-white powder or crystal. cookechem.comcymitquimica.com Its structure consists of a benzoic acid core with a butenyloxy group attached at the fourth position of the benzene (B151609) ring. This specific molecular architecture is central to its scientific interest and applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B040376 4-(3-Butenyloxy)benzoic acid CAS No. 115595-27-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-but-3-enoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h2,4-7H,1,3,8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZIOUAINSTHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337750
Record name 4-(3-Butenyloxy)benzoic acid
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115595-27-2
Record name 4-(3-Butenyloxy)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Butenyloxy)benzoic Acid
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Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes of 4-(3-Butenyloxy)benzoic acid

The synthesis of this compound is typically achieved through a multi-step process that begins with a precursor molecule, which is then chemically altered to yield the desired acid.

A common and effective strategy for synthesizing this compound involves the Williamson ether synthesis. ontosight.aifrancis-press.com This method is a cornerstone of organic chemistry for forming ethers. francis-press.com The process generally starts with an ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate (B8730719) or ethyl 4-hydroxybenzoate. The phenolic hydroxyl group of the starting ester is deprotonated by a base, typically potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. researchgate.net This ion then reacts with an alkylating agent to form the ether linkage.

This two-step approach—etherification of an ester followed by hydrolysis—is often preferred over the direct etherification of 4-hydroxybenzoic acid. This is because the ester group can protect the carboxylic acid functionality and improve the solubility of the starting material in the organic solvents used for the etherification reaction.

The key alkylating agent in the synthesis is 4-bromo-1-butene. The reaction is a classic example of a nucleophilic substitution (Sₙ2) reaction. youtube.com The phenoxide ion generated from the 4-hydroxybenzoate ester acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine in 4-bromo-1-butene. This attack displaces the bromide ion, resulting in the formation of the butenyloxy ether bond and yielding the corresponding benzoate (B1203000) ester, for instance, methyl 4-(3-butenyloxy)benzoate.

Table 1: Typical Reagents for Williamson Ether Synthesis of 4-(3-Butenyloxy)benzoate Precursor

Role Chemical Purpose
Starting Material Methyl 4-hydroxybenzoateProvides the basic molecular framework.
Alkylating Agent 4-Bromo-1-buteneIntroduces the 3-butenyloxy side chain.
Base Potassium Carbonate (K₂CO₃)Deprotonates the hydroxyl group to form a nucleophile.
Solvent Acetone or DMFDissolves reactants and facilitates the reaction.

Once the ether linkage is established to form a compound like methyl 4-(3-butenyloxy)benzoate or ethyl 4-(3-butenyloxy)benzoate, the final step is the hydrolysis of the ester group to yield the carboxylic acid. chemspider.com This transformation is typically achieved through saponification, where the ester is heated under reflux with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-alcoholic solution. chemspider.com The reaction produces the carboxylate salt, which is then neutralized with a strong acid (e.g., hydrochloric acid) in a subsequent step to precipitate the final product, this compound. chemspider.com

Derivatization and Functionalization of this compound

The true utility of this compound lies in its role as a building block for more complex functional materials. Its structure contains two key reactive sites: the carboxylic acid group and the terminal double bond of the butenyloxy chain.

A primary application of this compound is in the synthesis of liquid crystalline materials. cookechem.comchemicalbook.commdpi.com It serves as a key component for creating mesogenic (liquid crystal-forming) molecules. These are often synthesized through an esterification reaction where the carboxylic acid group of this compound reacts with a hydroxyl group of another molecule, often a phenol (B47542) or a hydroquinone (B1673460) derivative. nih.gov

A notable example is the synthesis of divinylic mesogenic monomers. nih.gov In a specific procedure, two units of this compound are reacted with 2,3,5-trimethyl-hydroquinone. nih.gov This esterification is facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.org This reaction, known as the Steglich esterification, is highly effective for forming esters under mild conditions. semanticscholar.orgorganic-chemistry.org The resulting large, rigid molecule has a tendency to align in an ordered fashion, which is characteristic of a liquid crystal phase. researchgate.net The terminal alkene groups on the two butenyloxy chains provide reactive sites for subsequent polymerization to create liquid crystal elastomers. nih.gov

Table 2: Example of Mesogenic Monomer Synthesis

Role Chemical Molar Ratio
Acid This compound2
Core Molecule 2,3,5-Trimethyl-hydroquinone1
Coupling Agent DCC~2.2
Catalyst DMAP~0.2
Solvent Dichloromethane-

Beyond esterification for liquid crystals, the benzoic acid core of this compound can be further modified, although this is less commonly documented for this specific molecule compared to its use in liquid crystals. The reactivity of the aromatic ring is influenced by its two substituents: the carboxylic acid group and the butenyloxy group. The butenyloxy group is an ortho-, para-directing activator for electrophilic aromatic substitution, while the carboxylic acid group is a meta-directing deactivator. The activating effect of the alkoxy group typically dominates, directing potential incoming electrophiles (e.g., in nitration or halogenation reactions) to the positions ortho to the butenyloxy group (positions 3 and 5). Such modifications would allow for the synthesis of a diverse range of derivatives with tailored electronic and physical properties for various applications in materials science and specialty chemicals. ontosight.ai

Advanced Functionalization of the Benzoic Acid Core

Metal-Catalyzed C-H Functionalization Strategies

Direct functionalization of carbon-hydrogen (C–H) bonds is a powerful strategy for efficient organic synthesis, minimizing the need for pre-functionalized starting materials. researchgate.net While studies on this compound itself are not prominent, extensive research into the C-H functionalization of benzoic acid derivatives provides a framework for its potential transformations.

A primary challenge in the functionalization of benzoic acids is controlling the regioselectivity. The carboxylate group is an inherent ortho-directing group, yet achieving meta or para functionalization is often desired for creating diverse molecular architectures. researchgate.net Transition metal catalysis has emerged as a key solution to overcome these challenges. rsc.org

Key Research Findings:

Palladium (Pd) Catalysis: Researchers have developed protocols for the meta-C–H olefination and acetoxylation of benzoic acid derivatives. scispace.comnih.gov These methods often employ a removable nitrile-based sulfonamide template that directs the palladium catalyst to the meta position, overcoming the electronic preference for ortho substitution. scispace.com Molecular oxygen can be used as the terminal oxidant in these reactions, enhancing their practicality. nih.gov

Rhodium (Rh) Catalysis: Rhodium(III) catalysts have been utilized for the direct ortho-C–H amidation of benzoic acids with isocyanates, leading to the one-step synthesis of N-substituted phthalimides. researchgate.net

Copper (Cu) Catalysis: Copper-catalyzed methods have been developed for the ortho-C-H amination and sulfenylation of benzoic acid amides. tdl.org These transformations typically use a directing group, such as an 8-aminoquinoline (B160924) auxiliary, to guide the catalyst and ensure high regioselectivity. tdl.org

Dual Catalytic Systems: Emerging strategies combine transition metal C-H activation with visible-light photoredox catalysis. For instance, a dual system with a copper catalyst has been used for the ortho-perfluoroalkylation of benzamides, using an 8-aminoquinoline directing group. beilstein-journals.org

The table below summarizes representative metal-catalyzed C-H functionalization strategies applicable to the benzoic acid scaffold.

CatalystPositionType of FunctionalizationDirecting Group/TemplateKey Features
Palladium (Pd)metaOlefination, AcetoxylationNitrile-based sulfonamideOvercomes inherent ortho-directing effect; uses O₂ as oxidant. scispace.comnih.gov
Rhodium (Rh)orthoAmidation (forms Phthalimides)Carboxylate (substrate-directing)Atom-economical cascade cyclization with isocyanates. researchgate.net
Copper (Cu)orthoAmination, Sulfenylation8-aminoquinoline (on amide)Provides access to aryl amines and sulfides from amides. tdl.org
Copper (Cu)orthoPerfluoroalkylation8-aminoquinoline (on amide)Dual catalysis with visible-light photoredox system. beilstein-journals.org
Radical Reaction Pathways

Radical reactions offer unique pathways for the functionalization of organic molecules. For a compound like this compound, radical processes can potentially involve the aromatic ring, the carboxylic acid group, or the butenyloxy side chain.

Studies on benzoic acid have shown it reacts with various radical species, including hydroxyl (•OH), nitrate (B79036) (•NO₃), and sulfate (B86663) (SO₄•⁻) radicals. nih.govrsc.org These reactions typically proceed via two main pathways: rsc.org

Hydrogen Abstraction: A radical abstracts a hydrogen atom from the benzene (B151609) ring, forming a phenyl radical intermediate.

Radical Addition: The radical adds to one of the carbons of the aromatic ring, forming a pre-reactive complex. rsc.orgresearchgate.net

For the reaction of benzoic acid with •OH radicals, computational studies show that addition to the meta and para positions is generally favored over the ortho position. rsc.org The reaction barriers are influenced by the solvent, with aqueous-phase reactions showing different kinetics than gas-phase reactions. researchgate.net

A highly relevant area of research is the intramolecular cyclization of benzoic acids that contain a carbon-carbon double bond in a side chain, a structural feature present in this compound. researchgate.net A copper(I)-catalyzed radical cyclization of 1,6-enynes using tert-Butyl hydroperoxide (TBHP) as an oxidant has been reported. researchgate.net This type of transformation could be applied to molecules like this compound, where the butenyl group could undergo intramolecular cyclization.

The table below presents calculated potential energy barriers for the reaction of various radicals with the unsubstituted benzoic acid ring, which serves as a model for the reactivity of the core structure.

Radical SpeciesPosition of AttackReaction PathwayPotential Barrier (kcal/mol)
•OHortho, meta, paraH-Abstraction7.35 - 8.56 nih.gov
•NO₃orthoH-Abstraction13.43 nih.gov
•NO₃metaH-Abstraction12.05 nih.gov
SO₄•⁻orthoH-Abstraction16.44 nih.gov
SO₄•⁻meta, paraH-Abstraction14.89 - 16.84 nih.gov

Emerging Synthetic Approaches for Benzoic Acid Analogues

The foundational Williamson ether synthesis is used to prepare this compound. This involves the reaction of a hydroxybenzoate ester with an appropriate alkenyl halide, such as 4-bromo-1-butene, followed by hydrolysis of the ester to yield the final carboxylic acid. asianpubs.orgsigmaaldrich.com

Building upon the versatile benzoic acid scaffold, a variety of emerging synthetic methods allow for the creation of diverse and complex analogues. These modern approaches often focus on improving efficiency, atom economy, and the ability to generate novel molecular structures.

Key Synthetic Strategies:

Heterocycle Formation from Carboxylic Acids: The carboxylic acid group is a versatile handle for constructing heterocyclic rings. For example, 4-pyrrol-1-yl benzoic acid can be converted to its corresponding hydrazide. This intermediate serves as a precursor for synthesizing various five-membered heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are of interest in medicinal chemistry. nih.gov

Visible-Light Photoredox Catalysis: This strategy has become a powerful tool for generating acyl radicals from carboxylic acids under mild conditions. These acyl radicals can participate in a range of transformations. For instance, the radical can be trapped by an unactivated C=C bond, leading to cascade cyclizations that produce complex skeletons like chroman-4-ones from 2-(allyloxy)-benzaldehydes and aroyl chlorides. mdpi.com

Synthesis of Complex Amide and Ester Analogues: The synthesis of analogues of para-aminobenzoic acid (PABA) showcases methods for elaborating the core structure. These include the formation of Schiff bases via condensation with aldehydes, the synthesis of quinoxaline (B1680401) derivatives, and the construction of thienopyrimidines through multi-step sequences involving cyclization and substitution reactions. nih.gov

Solvent-Free Oxidation: Environmentally friendly methods are being developed for the synthesis of benzoic acids themselves. One such approach is the solvent-free oxidation of benzyl (B1604629) alcohols to the corresponding benzoic acids using a catalytic system of tert-butyl hydroperoxide (TBHP)/Oxone and ferric chloride. researchgate.net

The following table summarizes some of these emerging synthetic approaches for creating benzoic acid analogues.

Starting MaterialKey Reagents/ConditionsProduct ClassKey Features
Ethyl-4-hydroxybenzoate4-bromo-1-butene, K₂CO₃; then NaOH/MeOHAlkenyloxy benzoic acidClassic Williamson ether synthesis and hydrolysis. asianpubs.orgsigmaaldrich.com
Benzoic acid hydrazideCS₂, KOH; or Ph-NCS then H₂SO₄1,3,4-Oxadiazoles, 1,2,4-TriazolesMulti-step synthesis of heterocyclic systems. nih.gov
Carboxylic acidsVisible light, photoredox catalystAcyl radical intermediatesMild generation of acyl radicals for cyclizations. mdpi.com
para-Aminobenzoic acidAldehydes; or multi-step cyclizationsSchiff bases, Quinoxalines, PyrimidinesElaboration of a functionalized benzoic acid core. nih.gov
Benzyl alcoholsTBHP/Oxone, FeCl₃, solvent-freeSubstituted benzoic acidsGreen chemistry approach to the parent acid synthesis. researchgate.net

Spectroscopic and Structural Characterization of 4 3 Butenyloxy Benzoic Acid and Its Derivatives

Vibrational Spectroscopy (FT-IR) for Probing Intermolecular Interactions

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for investigating the molecular structure and, most notably, the hydrogen-bonding interactions in 4-(3-butenyloxy)benzoic acid. Like other p-alkoxybenzoic acids, its solid-state and solution-phase behavior is dominated by the formation of hydrogen-bonded cyclic dimers through the carboxylic acid groups. tandfonline.comresearchgate.net This dimerization has a profound effect on the vibrational frequencies of the carbonyl (C=O) and hydroxyl (O-H) groups.

The infrared spectrum of this compound shows two distinct peaks in the C=O stretching region. researchgate.net A peak around 1730 cm⁻¹ is attributed to the C=O stretch of the "free" or monomeric carboxylic acid, while a more intense, lower frequency band near 1687 cm⁻¹ corresponds to the C=O stretch within the hydrogen-bonded dimer. researchgate.net The shift to a lower wavenumber is a direct consequence of the hydrogen bond, which weakens the C=O double bond. The presence of both bands indicates an equilibrium between the monomeric and dimeric forms.

Furthermore, the O-H stretching region provides clear evidence of hydrogen bonding. Instead of a sharp peak expected for a free O-H group, a very broad absorption band is typically observed in the range of 2500-3300 cm⁻¹, which is characteristic of the strongly hydrogen-bonded O-H group in the carboxylic acid dimer. docbrown.info The FT-IR spectra of the broader p-n-alkoxybenzoic acid family are highly sensitive to the crystalline packing and polymorphism, with splitting in the carbonyl region often indicating specific intermolecular interactions between the carboxyl groups in different layers of the crystal structure. tandfonline.comtandfonline.com

Table 1: Characteristic FT-IR Absorption Bands for this compound and Related Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural determination of this compound and for analyzing its conformational dynamics. scribd.comethernet.edu.et Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the protons of the butenyloxy chain, and the acidic proton of the carboxyl group. The aromatic protons typically appear as two doublets in the region of δ 7.0-8.2 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The butenyloxy chain protons would exhibit signals corresponding to the terminal vinyl group (δ 5.0-6.0 ppm), the methylene (B1212753) group adjacent to the oxygen (a triplet around δ 4.1 ppm), and the allylic methylene group (a quartet around δ 2.5 ppm). The carboxylic acid proton is usually a broad singlet at a downfield chemical shift (δ > 10 ppm), the position and broadness of which can be influenced by concentration and solvent due to hydrogen bonding.

The ¹³C NMR spectrum complements the proton data. For a derivative, this compound 4'-cyanophenyl ester, NMR data has been reported in DMSO-d6. guidechem.com Based on this and data from similar alkoxybenzoic acids, the carbon signals for this compound can be predicted. chemicalbook.comresearchgate.net The carboxyl carbon is found at approximately δ 167 ppm, while the aromatic carbons span from δ 114 to 163 ppm. The carbons of the butenyloxy chain would appear in the upfield region. Solid-state ¹³C NMR studies on related p-alkoxybenzoic acids have shown that line splittings can arise from both crystallographic packing effects and distinct molecular conformations, such as the freezing of rotation around single bonds. psu.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) confirms the molecular weight of this compound and provides insight into its structure through analysis of its fragmentation patterns. The molecular formula is C₁₁H₁₂O₃, giving a monoisotopic mass of 192.07864 Da. uni.lu In electron ionization (EI) mass spectrometry, the molecule will first form a molecular ion [M]⁺˙.

The fragmentation of benzoic acids is well-characterized. docbrown.infofu-berlin.de Common fragmentation pathways include the loss of a hydroxyl radical (•OH) to form the [M-17]⁺ ion and the loss of the entire carboxyl group (•COOH) to form the [M-45]⁺ ion. The most prominent peak in the mass spectrum of benzoic acid itself is often the benzoyl cation [C₆H₅CO]⁺ at m/z 105, formed by the loss of •OH. docbrown.info This can further lose carbon monoxide (CO) to produce the phenyl cation [C₆H₅]⁺ at m/z 77.

For this compound, fragmentation will also involve the ether linkage and the butenyl chain. Cleavage of the C-O ether bond can lead to characteristic fragment ions. For example, cleavage could yield a [M - C₄H₇O]⁺ ion corresponding to a hydroxybenzoyl cation or a [C₄H₇]⁺ butenyl cation at m/z 55. The fragmentation pattern provides a molecular fingerprint that confirms the identity of the compound. savemyexams.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Advanced X-ray Diffraction Studies on Related Crystalline Architectures

A defining structural feature of this class of compounds is the formation of centrosymmetric dimers via a pair of O-H···O hydrogen bonds between the carboxylic acid moieties of two separate molecules. researchgate.netrsc.orgresearchgate.net This dimerization is a consistent motif observed across the series, from short to long alkyl chains. For example, in anisic acid (p-methoxybenzoic acid), the O-H···O hydrogen bond distance is 2.643 Å. rsc.org

Table 4: Representative Crystal Data for Related p-Alkoxybenzoic Acids

Table of Mentioned Compounds

Supramolecular Chemistry and Molecular Recognition Phenomena

Investigation of Hydrogen Bonding Motifs and Dimerization

A predominant feature of carboxylic acids, including 4-(3-butenyloxy)benzoic acid, is their strong tendency to form robust hydrogen-bonded dimers. researchgate.netscispace.com This dimerization is a key element of its supramolecular behavior and is directly responsible for the formation of its liquid crystalline phases. researchgate.net In the solid state and in non-polar solvents, two molecules of this compound associate through a pair of O-H···O hydrogen bonds between their carboxyl groups, creating a stable, centrosymmetric cyclic dimer. nih.govnih.govresearchgate.net

This dimerization process involves homointermolecular hydrogen bonds and is the primary reason the compound exhibits a nematic liquid crystal phase, which is observed between its melting point at 121.8 °C and its transition to an isotropic liquid at 140.5 °C. researchgate.net The formation of these supramolecular structures effectively elongates the molecular unit, which is a crucial factor for the emergence of mesomorphism in calamitic (rod-like) liquid crystals. nih.gov

The presence of both monomeric and dimeric species can be confirmed using Fourier Transform Infrared (FTIR) spectroscopy. The carbonyl stretching (C=O) region of the infrared spectrum for this compound typically displays two distinct peaks, providing clear evidence of the hydrogen bonding equilibrium. researchgate.net

Vibrational Mode **Frequency (cm⁻¹) **Assignment
Carbonyl Stretch (C=O)> 1700Free carboxylic acid group (monomer)
Carbonyl Stretch (C=O)< 1700Associated (hydrogen-bonded) dimer

This table summarizes the characteristic infrared spectral data used to identify the monomeric and dimeric forms of this compound. researchgate.net

Theoretical studies on substituted benzoic acids corroborate these findings, showing that the cyclic dimer structure is an energetically favorable, exothermic process. researchgate.net The presence of an electron-releasing group on the phenyl ring, such as the alkyloxy group in this compound, can further stabilize the hydrogen bonding. scispace.com

Complexation with Chiral Templates and Formation of Cholesteric Phases

The carboxylic acid group of this compound serves as an excellent hydrogen-bond donor, enabling it to form complexes with complementary molecules (hydrogen-bond acceptors). This capability allows for its use in creating induced chiral phases. When an achiral nematic liquid crystal like the dimer of this compound is doped with a chiral, non-mesogenic molecule, a chiral or cholesteric phase can be induced. researchgate.net

For instance, a hydrogen-bonded complex formed between an aromatic acid and an enantiopure chiral amine can be dissolved in a nematic solvent, resulting in the formation of a cholesteric medium. researchgate.net This process demonstrates the principle of molecular recognition, where the specific hydrogen-bonding interaction between the acid and the chiral template transfers chiral information to the bulk liquid crystalline phase, inducing a helical superstructure.

Furthermore, research on analogous systems has shown that adding achiral benzoic acid derivatives to cholesteric liquid crystal mixtures can shorten the helical pitch and enhance the stability of blue phases. bohrium.comdongguk.edu Blue phases are highly ordered, cubic liquid crystal phases that are of great interest for advanced display technologies. The hydrogen-bonded dimers formed by the benzoic acid derivative can play a crucial role in stabilizing these complex chiral structures. bohrium.com The ability to form such complexes makes this compound a potentially valuable component for designing new chiral liquid crystal materials. researchgate.net

Self-Assembly Processes in Ordered Media

The self-assembly of this compound is primarily driven by the interplay of hydrogen bonding and other weaker intermolecular forces. The initial and most dominant step in its assembly is the formation of the hydrogen-bonded dimers discussed previously. nih.gov However, in solution and in the liquid crystalline state, higher-order self-assembly can also occur. figshare.comresearchgate.net

Studies on benzoic acid have revealed that after the formation of dimers, these units can further stack into larger aggregates, such as tetramers, through aromatic (π-π) interactions. figshare.comresearchgate.net This hierarchical self-association process, where strong, directional hydrogen bonds dictate the primary structure and weaker, less directional forces guide the subsequent packing, is fundamental to the formation of ordered phases. researchgate.net

The process can be summarized as follows:

Primary Assembly: Two molecules of this compound form a stable dimer via strong O-H···O hydrogen bonds.

Secondary Assembly: These dimeric units self-organize into larger structures within the nematic phase, influenced by van der Waals forces and aromatic interactions.

This molecular self-organization into ordered structures is the essence of liquid crystal formation. nih.gov The ability of the molecules to flow like a liquid while maintaining long-range orientational order is a direct consequence of this hierarchical self-assembly.

Integration into Ionic Liquid Crystal Systems and Designer Mesophases

The versatile molecular structure of this compound allows for its potential integration into more complex, "designer" liquid crystal systems. One such area is the development of ionic liquid crystals (ILCs). ILCs are salts that exhibit liquid crystalline behavior and combine the properties of ionic liquids (e.g., ionic conductivity) with the anisotropy of liquid crystals. While not an ionic compound itself, this compound can be used as a precursor or a component in multi-component ILC systems. For example, deprotonation of the carboxylic acid could yield a carboxylate anion that can be paired with a suitable organic cation to form a new ionic liquid crystal. rsc.orgosti.gov

Moreover, the principles of hydrogen bonding that govern its self-assembly are being harnessed to create novel supramolecular complexes with designed functionalities. By co-assembling benzoic acid derivatives with other molecules, researchers can create designer mesophases such as the twist-bent nematic (NTB) phase. nih.gov These advanced liquid crystal phases are composed of bent-shaped supramolecules and are of interest for their unique electro-optical properties. The ability of this compound to form predictable hydrogen-bonded structures makes it a valuable building block for this bottom-up approach to designing new functional materials.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT) for Electronic and Geometric Structures

Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic structure of molecules. It is instrumental in determining optimized molecular geometries, vibrational frequencies, and various electronic properties that govern a molecule's reactivity and interactions.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. actascientific.com A large energy gap suggests high stability and low reactivity. DFT studies on various benzoic acid derivatives have shown that modifications to the side chain can significantly alter these energy levels. nih.govnih.gov For example, calculations on 4-(carboxyamino)-benzoic acid revealed a HOMO-LUMO gap of 5.0 eV, indicating a stable structure. actascientific.com Similar DFT analysis of 4-(3-butenyloxy)benzoic acid would elucidate its electronic stability and potential for charge transfer interactions, which are fundamental to its material properties.

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT for a Benzoic Acid Derivative (4-(carboxyamino)-benzoic acid).
ParameterCalculated Value (eV)Significance
HOMO Energy-6.82Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.82Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.00Difference between LUMO and HOMO; indicates chemical reactivity and stability.
Ionization Energy6.82Energy required to remove an electron from the molecule.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Benzoic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular structures. dergipark.org.trresearchgate.net These models are built by correlating molecular descriptors (numerical representations of molecular features) with experimentally determined activities or properties.

For benzoic acid derivatives, QSAR studies have been successfully employed to predict a range of biological activities. iomcworld.comnih.govnih.gov The process involves several key steps:

Dataset Selection : A series of benzoic acid derivatives with known activities (e.g., antimicrobial, enzyme inhibition) is compiled. dergipark.org.tr

Descriptor Calculation : Various physicochemical, electronic, steric, and topological descriptors are calculated for each molecule in the series.

Model Development : Statistical methods, such as multiple linear regression (MLR), are used to create an equation that links the descriptors to the observed activity. dergipark.org.tr

Validation : The predictive power of the model is rigorously tested to ensure its reliability.

For example, a QSAR study on the antilisterial activity of benzoic and cinnamic acids identified lipophilicity (K) and the ionization constant (pKa) as key descriptors. nih.gov Another study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III found that inhibitory activity increased with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov These models indicate that lipophilic and electronic properties are often critical for the biological activity of benzoic acid derivatives. A QSAR/QSPR model for this compound and its analogues could be developed to predict properties like liquid crystal transition temperatures, solubility, or a specific biological activity by correlating them with appropriate structural descriptors.

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies of Benzoic Acid Derivatives.
Descriptor TypeExample DescriptorsInformation Provided
LipophilicLogP, K (lipophilicity parameter)Describes the hydrophobicity of the molecule, affecting membrane permeability.
ElectronicpKa, Hammett constants (σ), HOMO/LUMO energiesQuantifies electron-donating/withdrawing effects and ionization state.
StericMolar Refractivity (MR), van der Waals volume (Vw)Relates to the size and shape of the molecule, influencing receptor binding.
TopologicalSsOHE-indexNumerical indices derived from the molecular graph, encoding structural information. dergipark.org.tr

Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes, intermolecular interactions, and the formation of ordered phases.

For benzoic acid derivatives, MD simulations can elucidate dynamic processes that are difficult to observe experimentally. For instance, simulations of 4-vinyl benzoic acid have been used to quantify the dynamic conformational disorder associated with the flip-flop motion of the vinyl group at different temperatures. researchgate.net Similarly, an MD simulation of this compound could reveal the flexibility of the butenyloxy chain, its preferred conformations, and how its motion influences the interactions between molecules.

MD simulations are particularly valuable for studying phase transitions. By simulating the system at various temperatures, one can observe the transition from a crystalline solid to a liquid crystal phase (e.g., nematic or smectic) and finally to an isotropic liquid. These simulations provide insights into the molecular rearrangements that drive these transitions. The formation of hydrogen-bonded dimers, a key feature of benzoic acids that drives their liquid crystalline behavior, can be directly observed and analyzed. researchgate.net The stability of these dimers and their collective organization into ordered structures can be assessed, providing a molecular-level understanding of the phase behavior.

Prediction of Liquid Crystalline Phase Behavior and Mesophase Stability

Benzoic acid derivatives are well-known for forming liquid crystals, primarily due to the strong hydrogen bonding between carboxylic acid groups, which leads to the formation of stable dimers. nih.gov The compound this compound, through this dimerization process, is known to exhibit a nematic liquid crystal phase. researchgate.net Computational methods play a vital role in predicting and understanding this behavior.

Computational studies can predict the likelihood of a molecule forming a liquid crystal phase by analyzing its molecular geometry and intermolecular interaction potential. DFT calculations, as mentioned earlier, provide the optimized structure of the molecule and its dimer, confirming the energetic favorability of the hydrogen-bonded pair that acts as the fundamental mesogenic unit. nih.govnih.gov The shape anisotropy (rod-like or disc-like shape) of this dimeric unit is a primary indicator of potential liquid crystallinity.

Furthermore, computational simulations can predict the type of mesophase (e.g., nematic, smectic) and its thermal stability. By simulating the collective behavior of many molecules, it is possible to identify the emergence of long-range orientational order (nematic phase) or both orientational and positional order (smectic phase). nih.gov Studies on homologous series of 4-alkoxybenzoic acids have shown that the length of the alkoxy chain significantly impacts the thermal stability of the mesophases. nih.gov A similar computational analysis on derivatives of this compound could predict how modifications to the butenyloxy chain (e.g., changing its length or saturation) would affect the temperature range and stability of its nematic phase.

Applications in Advanced Materials and Polymer Science

Mesogenic Properties and Liquid Crystalline Phase Transitions of 4-(3-Butenyloxy)benzoic acid Derivatives

The capacity of benzoic acid derivatives to form liquid crystals is strongly influenced by hydrogen bonding. nih.gov Molecules of this compound can form hydrogen-bonded dimers, a process that is fundamental to its liquid crystalline, or mesogenic, behavior. This dimerization results in an elongated, more rigid molecular structure that promotes the formation of ordered, anisotropic fluid phases.

The dimer of this compound is known to exhibit a nematic liquid crystal phase. This phase exists between the compound's melting point at 121.8 °C and its transition to an isotropic liquid at 140.5 °C. In the nematic phase, the molecules have long-range orientational order but no positional order.

The mesogenic properties can be tuned by modifying the molecular structure. For derivatives of 4-alkoxybenzoic acids, the length of the alkyl chain plays a critical role in determining the type of liquid crystal phase (e.g., nematic or smectic) and the temperature range over which these phases are stable. researchgate.net Generally, longer chains tend to favor the formation of more highly ordered smectic phases.

Table 1: Phase Transition Temperatures for this compound Dimer

Transition Temperature (°C)
Melting (Crystal to Nematic) 121.8

This interactive table summarizes the key phase transitions for the hydrogen-bonded dimer of the title compound.

Role in Liquid Crystal Elastomers (LCEs) and Responsive Materials

Liquid Crystal Elastomers (LCEs) are advanced materials that combine the elasticity of rubber with the anisotropic properties of liquid crystals. nih.gov This combination allows them to undergo significant, reversible shape changes in response to external stimuli like heat, light, or electric fields. nih.govresearchgate.net The incorporation of mesogenic units such as this compound into a polymer network is essential for creating these materials. nih.gov The mesogens introduce order into the network, and a change in this order (e.g., by heating through a phase transition) forces a macroscopic deformation of the elastomer.

The terminal double bond in the butenyloxy group of this compound is a key functional handle for its incorporation into a polymer network. nih.govresearchgate.net A primary method for synthesizing LCEs from such alkene-terminated mesogens is through hydrosilylation. researchgate.net

In this process, the this compound monomer is reacted with a flexible polymer backbone, typically a poly(methylhydro)siloxane. A platinum catalyst facilitates the addition of the silicon-hydride (Si-H) bonds from the polysiloxane backbone across the carbon-carbon double bonds of the butenyloxy groups. researchgate.net This reaction forms stable carbon-silicon bonds, effectively grafting the mesogenic side chains onto the polymer backbone. By using polysiloxanes with multiple Si-H groups and sometimes an additional crosslinking agent, a three-dimensional, lightly crosslinked elastomer network is formed. The orientation of the mesogens can be fixed during this crosslinking step to create a monodomain LCE with anisotropic properties.

LCEs synthesized with this compound moieties exhibit unique mechanical and thermo-responsive properties. Below the nematic-to-isotropic phase transition temperature, the material behaves as a soft elastomer. If the LCE was prepared as a monodomain, with the mesogens aligned in a single direction, it will exhibit anisotropic mechanical properties.

The most significant property is its ability to act as a thermal actuator. researchgate.net Upon heating through the nematic-to-isotropic transition, the orientational order of the mesogens is lost. This molecular-level disorder forces a macroscopic shape change in the elastomer network. A monodomain LCE will contract along the direction of initial mesogen alignment and expand in the perpendicular directions. nih.gov This actuation is fully reversible upon cooling, as the mesogens realign and the material returns to its original shape. The magnitude of this strain can be substantial, making these materials suitable for applications as artificial muscles or soft actuators.

Development of Functionalized Liquid Crystalline Networks for Sorption and Sensing

Functionalized liquid crystalline networks can be designed for selective sorption and sensing applications. The carboxylic acid group of this compound provides a site for specific molecular interactions, such as hydrogen bonding. When this molecule is built into a crosslinked network, these functional groups are available to interact with and bind to target analyte molecules.

For example, networks containing acid functionalities have been shown to enhance both the capacity and selectivity for sorbing chiral amine molecules. The ordered structure of the liquid crystal phase can provide geometric selectivity, while the acid groups offer chemical selectivity, allowing the network to distinguish between different enantiomers. researchgate.net

Utilization in Magnetic Liquid Crystalline Materials for Nanoparticle Stabilization

The this compound molecule can serve as a stabilizing agent for magnetic nanoparticles, such as those made of iron oxide (Fe₂O₃ or Fe₃O₄). researchgate.netsamipubco.com The carboxylic acid group can act as a capping ligand, chemically binding to the surface of the nanoparticles. samipubco.com This surface functionalization prevents the nanoparticles from aggregating, allowing them to be dispersed in a liquid medium. rsc.org

When these functionalized nanoparticles are dispersed within a liquid crystalline matrix, or if the stabilizing ligands themselves (the this compound molecules) form a liquid crystal phase, the entire composite material can exhibit both magnetic and liquid crystalline properties. Such materials, sometimes called ferronematics, can have their mesogen orientation influenced by an external magnetic field, opening possibilities for novel magneto-optical devices.

Polymerizable Monomer Applications in Macromolecular Design

As a polymerizable monomer, this compound is a foundational component in macromolecular design, particularly for creating Side-Chain Liquid Crystal Polymers (SCLCPs). nih.gov In SCLCPs, mesogenic units are attached as pendants to a flexible polymer backbone. mdpi.com This architecture decouples the motion of the polymer main chain from the self-organizing tendency of the mesogenic side chains, allowing liquid crystal phases to form. nih.gov

The most common method to polymerize this monomer is via hydrosilylation with a poly(methylhydro)siloxane backbone, as described for LCE synthesis. researchgate.net This approach yields SCLCPs with a highly flexible inorganic backbone, which results in low glass transition temperatures. By carefully selecting the polymer backbone, the mesogen, and the length of the flexible spacer (in this case, the butenyloxy group), chemists can precisely engineer the properties of the resulting polymer, including its phase transition temperatures, the type of mesophase formed, and its optical properties. mdpi.com

Biological and Biomedical Research: Mechanistic and Structure Activity Perspectives

Structure-Activity Relationship (SAR) Studies of Benzoic Acid Derivatives

The biological activity of benzoic acid derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies systematically alter parts of the molecule—the aromatic ring, the carboxylic acid group, and any substituents—to determine how these changes affect efficacy and mechanism of action.

Key determinants of activity often include the nature, number, and position of substituents on the benzene (B151609) ring. For instance, in the context of local anesthetic properties, SAR studies reveal that an aryl radical attached directly to the carbonyl group is a crucial lipophilic component that aids in binding to channel receptor proteins. pharmacy180.com Substituents that increase the electron density of the carbonyl oxygen, such as amino, alkylamino, or alkoxy groups at the ortho or para positions, tend to enhance anesthetic activity. youtube.com The linker between the aromatic head and the hydrophilic tail (often a tertiary amine) is also critical; amides are generally more resistant to metabolic hydrolysis than esters, leading to a longer duration of action. pharmacy180.com

In the realm of antifungal agents, SAR studies have identified specific structural features that improve potency. Research targeting the fungal-specific enzyme CYP53 has led to the development of benzoic acid derivatives with enhanced antifungal activity. nih.gov Molecular docking and SAR analysis help identify the key interactions between the inhibitor and the enzyme's active site, guiding the design of more effective compounds. nih.gov

Furthermore, the inhibitory effects of benzoic acid derivatives on enzymes like α-amylase are highly dependent on substituent placement. A hydroxyl group at the 2-position of the benzene ring significantly increases inhibitory activity, whereas a methoxy (B1213986) group at the same position or a hydroxyl group at the 5-position has a negative effect. nih.gov

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Benzoic Acid Derivatives
Biological ActivityFavorable Structural FeaturesUnfavorable Structural FeaturesReference
Local AnestheticElectron-donating groups (alkoxy, amino) at ortho/para positions; Amide linker.Electron-withdrawing groups; Ester linker (for duration of action). pharmacy180.comyoutube.com
Antifungal (CYP53 Inhibition)Specific ligand interactions identified via molecular modeling.- nih.gov
α-Amylase InhibitionHydroxyl group at 2-position.Methoxy group at 2-position; Hydroxyl group at 5-position. nih.gov
Anti-sicklingStrong electron-donating groups on the benzene ring; Average lipophilicity.- nih.gov

Evaluation of Bioactive Properties of Related Compounds

Benzoic acid and its derivatives exhibit a wide spectrum of bioactive properties, including anti-inflammatory, antimicrobial, and anticancer effects. ijarsct.co.innih.gov The simple aromatic carboxylic acid structure serves as a versatile scaffold for developing therapeutic agents. nih.gov

Anti-inflammatory Potential: Several hydroxylated derivatives of benzoic acid are recognized for their anti-inflammatory capabilities. Compounds like p-hydroxybenzoic acid (p-HBA), protocatechuic acid, and vanillic acid have demonstrated anti-inflammatory action in various studies. nih.govglobalresearchonline.netijcrt.org Their mechanism often involves the modulation of inflammatory pathways and the inhibition of pro-inflammatory mediators. ijcrt.org

Antimicrobial Activity: The antimicrobial properties of benzoic acid are well-established, leading to its common use as a preservative in food, cosmetics, and pharmaceuticals. ijarsct.co.inijcrt.org Its derivatives show a broad range of activity against bacteria and fungi. ijarsct.co.inglobalresearchonline.net For example, phytochemical investigations of certain plants, like Piper cumanense, have isolated benzoic acid derivatives that are active against phytopathogenic fungi. nih.gov The mechanism of action typically involves disrupting cellular processes through their acidic nature or by interfering with cell membranes and enzymes. ijarsct.co.in

Anticancer Potential: The benzoic acid moiety is a key structural feature in many compounds with significant anticancer activity. nih.gov Both natural and synthetic derivatives have been explored for their ability to inhibit the growth of cancer cells. nih.gov Phenolic acids such as protocatechuic acid have shown anticancer effects by promoting apoptosis (programmed cell death), targeting angiogenesis (the formation of new blood vessels that feed tumors), and reducing abnormal cell proliferation. nih.gov

Table 2: Bioactive Properties of Selected Benzoic Acid Derivatives
CompoundAnti-inflammatoryAntimicrobialAnticancerReference
p-Hydroxybenzoic acid (p-HBA)YesYes- nih.govglobalresearchonline.net
Protocatechuic acidYesYesYes nih.govijcrt.org
Vanillic acidYesYes- nih.govglobalresearchonline.net
Gallic acid--Yes nih.gov

Many benzoic acid derivatives, particularly phenolic ones, are potent antioxidants that can neutralize harmful free radicals. researchgate.net This activity is crucial for protecting cells from oxidative stress, a key factor in numerous diseases. The primary mechanisms by which these compounds scavenge free radicals are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. scielo.org.zapreprints.org This is often the preferred mechanism in non-polar environments or the gas phase. scielo.org.zapreprints.org

Stepwise Electron Transfer Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, followed by the transfer of a proton. scielo.org.za

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant molecule first loses a proton, forming an anion, which then donates an electron to the radical. scielo.org.zapreprints.org The SPLET mechanism is generally favored in polar solvents like water and methanol. scielo.org.zapreprints.org

The antioxidant efficacy is highly dependent on the molecular structure. The position of hydroxyl (-OH) groups relative to the carboxyl group is particularly important, with compounds having -OH groups in the ortho and para positions showing the highest activity against superoxide (B77818) radicals. researchgate.net Studies on benzoic acid esters have shown that in vitro antioxidative activity against hydroxyl radicals tends to decrease as the length of the ester chain increases, a factor potentially related to lipophilicity. nih.gov Among various derivatives, compounds like propyl gallate, protocatechuic acid, and gallic acid have been identified as exceptionally potent radical scavengers. preprints.orgnih.gov

Certain benzoic acid derivatives have been investigated as potential therapeutic agents for sickle cell disease (SCD), a genetic disorder characterized by the polymerization of deoxygenated sickle hemoglobin (HbS). This polymerization leads to the deformation of red blood cells into a rigid, sickle shape, causing a host of severe health problems.

The molecular basis for the anti-sickling activity of these compounds involves non-covalent interactions with the HbS molecule. Molecular modeling has shown that effective derivatives are designed to strategically position functional groups to interact with polar amino acid residues near the Valine-6 beta mutation site. Concurrently, a hydrophobic part of the molecule, such as the phenyl core, occupies a non-polar area on the protein's surface, helping to stabilize the deoxygenated form of hemoglobin and prevent polymerization. nih.gov

SAR studies have established that potent anti-sickling activity is associated with strong electron-donating groups attached to the benzene ring and an average level of lipophilicity. nih.gov A number of naturally occurring and synthetic benzoic acid derivatives have been tested and confirmed to have in vitro anti-sickling properties, including p-hydroxy-benzoic acid, vanillic acid, syringic acid, and ferulic acid.

Table 3: Benzoic Acid Derivatives with Anti-sickling Activity
CompoundKey Structural Feature/PropertyReference
p-Hydroxy-benzoic acidElectron-donating hydroxyl group.
Vanillic acidElectron-donating hydroxyl and methoxy groups.
Syringic acidElectron-donating hydroxyl and methoxy groups.
Ferulic acidAntioxidant properties, electron-donating groups.
Disubstituted benzoic acidsDesigned to interact with polar and non-polar sites on HbS. nih.gov

Phytotoxic Effects of Benzoic Acid Metabolites from Fungal Origins

Fungi are known to produce a wide array of secondary metabolites, some of which include benzoic acid derivatives that can exert phytotoxic effects on plants. mdpi.com These compounds can play a role in the pathogenesis of plant diseases. For example, certain toxins produced by fungal pathogens like Alternaria alternata are known to cause damage to host plants. mdpi.com

However, the relationship between benzoic acid derivatives and plants is complex. In some cases, these compounds can be protective. A study on inflorescences of Piper cumanense isolated several benzoic acid derivatives that displayed significant antifungal activity against six different phytopathogenic fungi, particularly those of the Fusarium genus. nih.govresearchgate.net Importantly, when evaluated for phytotoxicity, these natural compounds were found to be less toxic than the synthetic fungicide used as a positive control. nih.govresearchgate.net

Furthermore, the exogenous application of benzoic acid and its hydroxylated derivatives, such as ρ-hydroxybenzoic acid and protocatechuic acid, has been shown to suppress early blight disease in tomatoes, caused by Alternaria solani. nih.gov These applications not only reduced disease development but also improved plant growth and fruit yield, suggesting they have no phytotoxic effect on the treated tomato plants and may even act as plant growth promoters. nih.gov Another study demonstrated that benzoic acid itself can inhibit the growth of several plant pathogenic fungi, including various Fusarium species and Rhizoctenia solani. ijans.org This indicates that while some fungal metabolites based on a benzoic acid structure are harmful to plants, other related compounds can be harnessed for plant protection.

Environmental and Metabolic Fate Studies of Benzoic Acid Systems

Biotransformation Pathways and Metabolite Identification

The biotransformation of 4-(3-Butenyloxy)benzoic acid is expected to proceed through several key metabolic reactions, primarily targeting the butenyloxy side chain and the aromatic ring.

O-Dealkylation: A primary and well-documented metabolic pathway for aromatic ethers is O-dealkylation. nih.govinchem.orgresearchgate.net This reaction involves the enzymatic cleavage of the ether bond. In the case of this compound, cytochrome P450 monooxygenases are the likely catalysts for this transformation. The process would yield two primary metabolites: 4-hydroxybenzoic acid and 3-buten-1-ol (B139374). Microbial systems, including various fungi and bacteria, are also known to mediate O-dealkylation of alkyl aryl ethers. nih.gov

Metabolism of 4-Hydroxybenzoic Acid: Following O-dealkylation, the resulting 4-hydroxybenzoic acid is a common intermediate in the degradation pathways of numerous aromatic compounds. researchgate.netnih.gov Microorganisms typically further hydroxylate 4-hydroxybenzoic acid to form protocatechuic acid. nih.gov This dihydroxylated intermediate is then susceptible to enzymatic ring cleavage, opening the aromatic ring and leading to intermediates that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. researchgate.net

Metabolism of the Butenyloxy Side Chain: The fate of the 3-buten-1-ol released during O-dealkylation would likely involve oxidation to the corresponding aldehyde and then to the carboxylic acid, 3-butenoic acid. This unsaturated carboxylic acid could then be further metabolized through pathways of fatty acid oxidation.

The following table summarizes the expected primary metabolites of this compound.

Parent Compound Metabolic Reaction Expected Metabolites Enzyme System (Putative)
This compoundO-Dealkylation4-Hydroxybenzoic acid, 3-Buten-1-olCytochrome P450 Monooxygenases
4-Hydroxybenzoic acidAromatic HydroxylationProtocatechuic acid4-hydroxybenzoate (B8730719) 3-hydroxylase
3-Buten-1-olAlcohol Oxidation3-Butenal, 3-Butenoic acidAlcohol Dehydrogenase, Aldehyde Dehydrogenase

Conjugation Reactions in Biological Systems (e.g., CoA Conjugates)

Conjugation reactions represent a critical phase II metabolic pathway for the detoxification and excretion of xenobiotics, including benzoic acid derivatives. nih.govreactome.orgmhmedical.com These reactions increase the water solubility of the compounds, facilitating their removal from the body. mhmedical.com

Formation of CoA Conjugates: A pivotal step in the metabolism of many carboxylic acids, including benzoic acid and its derivatives, is the formation of a coenzyme A (CoA) thioester. nih.gov This activation is catalyzed by a class of enzymes known as acyl-CoA synthetases or ligases. nih.govwikipedia.org Specifically, benzoate-CoA ligase catalyzes the conversion of benzoic acid to benzoyl-CoA. wikipedia.orgnih.gov It is highly probable that this compound, or its primary metabolite 4-hydroxybenzoic acid, would be a substrate for a xenobiotic/medium-chain fatty acid:CoA ligase. nih.gov The formation of the corresponding CoA conjugate is a prerequisite for subsequent conjugation with amino acids. nih.gov

Amino Acid Conjugation: Following activation to its CoA ester, the benzoyl moiety is typically conjugated with an amino acid. In many mammalian species, glycine (B1666218) is the most common amino acid used for this purpose, forming hippuric acid in the case of benzoic acid. epa.govnih.gov This reaction is catalyzed by glycine N-acyltransferase. Other amino acids, such as glutamine and taurine, can also be involved in conjugation reactions. nih.gov

The table below outlines the anticipated conjugation pathway for benzoic acid derivatives.

Substrate Activating Enzyme Activated Intermediate Conjugating Enzyme Final Conjugate
Benzoic Acid DerivativeAcyl-CoA Synthetase (e.g., Benzoate-CoA ligase)Benzoyl-CoA DerivativeGlycine N-AcyltransferaseGlycine Conjugate (e.g., Hippuric Acid)

Considerations for Biodegradation and Environmental Persistence

The environmental fate of this compound is determined by its susceptibility to biodegradation and its inherent physicochemical properties.

Biodegradation: The biodegradation of aromatic compounds in the environment is a key process mediated by diverse microbial communities. nih.gov Benzoic acid and its derivatives are generally considered to be biodegradable. herts.ac.uk However, the rate and extent of degradation can be influenced by the nature and position of substituents on the aromatic ring. benthamdirect.com The presence of the butenyloxy group may influence the initial microbial attack. As established in biotransformation, cleavage of the ether bond is a common microbial strategy for the degradation of aromatic ethers. nih.gov Following this initial step, the resulting 4-hydroxybenzoic acid is readily degraded by many soil and aquatic microorganisms. researchgate.net The complete mineralization of the compound would involve the degradation of both the aromatic ring and the butenyloxy side chain.

Environmental Persistence: While benzoic acid itself is not typically persistent in the environment, certain derivatives can exhibit greater persistence. nih.govresearchgate.net Factors that can influence persistence include soil type, pH, temperature, oxygen availability, and the presence of adapted microbial populations. nih.gov In environments with low microbial activity or under anaerobic conditions, the degradation of this compound may be slower. The potential exists for the formation of more persistent organic pollutants under certain environmental conditions, although this is a general concern for many aromatic compounds. nih.gov

The following table summarizes factors influencing the environmental fate of substituted benzoic acids.

Factor Influence on Biodegradation and Persistence
Chemical Structure The ether linkage requires specific enzymatic cleavage. The aromatic ring is generally susceptible to microbial degradation.
Environmental Conditions Aerobic conditions generally favor more rapid degradation. Temperature, pH, and nutrient availability affect microbial activity.
Microbial Populations The presence of microorganisms with the requisite enzymes (e.g., etherases, dioxygenases) is crucial for degradation.

Future Research Trajectories and Interdisciplinary Opportunities

Design of Novel 4-(3-Butenyloxy)benzoic acid Analogs for Enhanced Performance

The molecular architecture of this compound offers a versatile scaffold for the design of novel analogs with tailored properties. Strategic modifications to the core structure can lead to significant enhancements in its performance for various applications. Key areas for structural modification include the butenyloxy chain, the benzoic acid core, and the introduction of additional functional groups.

Butenyloxy Chain Modifications:

Chain Length and Unsaturation: Altering the length of the alkoxy chain can influence the mesomorphic properties of liquid crystal precursors. Systematic studies on analogs with varying chain lengths (e.g., pentenyloxy, hexenyloxy) could reveal optimal configurations for specific liquid crystalline phases and transition temperatures. The position of the double bond within the chain is another critical parameter that can be adjusted to fine-tune molecular packing and electronic properties.

Branching and Chirality: Introducing branching into the butenyloxy chain can disrupt intermolecular interactions, leading to lower melting points and potentially inducing novel liquid crystalline phases. The incorporation of chiral centers into the side chain is a well-established strategy for creating chiral liquid crystals, which are essential for applications in ferroelectric and cholesteric displays.

Benzoic Acid Core Modifications:

Substitution on the Aromatic Ring: The introduction of substituents, such as fluorine, chlorine, or cyano groups, onto the benzene (B151609) ring can significantly impact the compound's polarity, dielectric anisotropy, and intermolecular interactions. researchgate.net These modifications are crucial for optimizing the performance of liquid crystal mixtures.

Replacement of the Benzoic Acid Moiety: Replacing the benzoic acid group with other aromatic cores, such as naphthalene (B1677914) or biphenyl (B1667301) systems, can lead to analogs with extended molecular geometries and enhanced mesophase stability.

Introduction of Additional Functional Groups:

Photosensitive Moieties: Incorporating photoisomerizable groups, such as azobenzene (B91143) or spiropyran, can yield light-responsive materials. Such analogs could find applications in optical data storage, smart windows, and photoswitchable devices.

Polymerizable Groups: While the butenyl group offers a site for polymerization, the introduction of more reactive polymerizable groups, like acrylates or epoxides, could facilitate the formation of highly cross-linked polymer networks with improved mechanical and thermal properties.

A systematic approach to analog design, combining synthetic chemistry with computational modeling, will be instrumental in predicting the properties of new derivatives and guiding experimental efforts towards materials with superior performance characteristics.

Exploration of New Application Domains in Functional Materials and Chemical Biology

The unique combination of a rigid aromatic core and a flexible, reactive side chain in this compound opens up possibilities for its application beyond conventional liquid crystals.

Functional Materials:

Polymer Networks and Elastomers: The terminal double bond in the butenyloxy chain serves as a handle for polymerization, enabling the formation of cross-linked polymer networks and liquid crystal elastomers (LCEs). These materials can exhibit unique properties, such as reversible shape memory effects and anisotropic mechanical responses, making them suitable for applications in soft robotics, actuators, and sensors.

Organic-Inorganic Hybrid Materials: The carboxylic acid group can be used to functionalize the surface of inorganic nanoparticles (e.g., silica, gold, quantum dots). The subsequent polymerization of the butenyloxy chains can lead to the formation of organic-inorganic hybrid materials with tailored optical, electronic, and magnetic properties.

Self-Assembled Monolayers: The ability of carboxylic acids to bind to various substrates can be exploited to form self-assembled monolayers (SAMs) on surfaces. The terminal double bonds in these SAMs can then be used for further surface modification or for creating patterned surfaces with controlled wettability and chemical reactivity.

Chemical Biology:

Bioconjugation and Drug Delivery: The carboxylic acid moiety can be activated for conjugation to biomolecules, such as peptides, proteins, or DNA. The butenyloxy group could then serve as a reactive handle for subsequent modifications or for anchoring the conjugate to a surface or a polymer scaffold. This could be explored in the context of targeted drug delivery systems or for the development of novel biosensors.

Probes for Biological Imaging: By incorporating fluorescent or other reporter groups into the structure of this compound, it may be possible to develop molecular probes for imaging biological processes. The liquid crystalline properties of such probes could be exploited to sense changes in the local environment, such as temperature or lipid membrane organization.

The exploration of these new application domains will require interdisciplinary collaborations between chemists, materials scientists, and biologists to fully realize the potential of this versatile molecule.

Advanced Characterization Techniques for Complex Systems

A comprehensive understanding of the structure-property relationships in systems derived from this compound necessitates the application of advanced characterization techniques.

For Liquid Crystalline Phases:

High-Resolution X-ray Diffraction (XRD): Synchrotron-based XRD studies can provide detailed information about the molecular packing and ordering in different liquid crystalline phases. This is crucial for understanding the influence of molecular structure on mesophase behavior.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced solid-state NMR techniques, such as 2D correlation spectroscopy, can elucidate the molecular conformation, dynamics, and intermolecular interactions in the condensed state.

Broadband Dielectric Spectroscopy: This technique is invaluable for probing the molecular dynamics and dielectric properties of liquid crystalline materials over a wide range of frequencies and temperatures. It provides insights into the relaxation processes associated with molecular motions, which are critical for electro-optical applications.

For Polymeric Systems:

Rheology: Rheological studies are essential for characterizing the viscoelastic properties of polymer networks and elastomers derived from this compound. This information is critical for understanding their mechanical behavior and for designing materials for specific applications.

Inverse Gas Chromatography (IGC): IGC can be employed to probe the surface and bulk properties of polymers. nih.gov It can provide information on surface energy, acid-base properties, and polymer-solvent interactions, which are important for applications in coatings, adhesives, and composites. nih.gov

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): These high-resolution imaging techniques are crucial for visualizing the morphology and nanostructure of polymeric materials and organic-inorganic hybrids.

The data obtained from these advanced characterization techniques will provide a deeper understanding of the complex systems based on this compound and will be instrumental in guiding the design of new materials with desired functionalities.

Integration of Theoretical and Experimental Methodologies

A synergistic approach that combines theoretical modeling and experimental investigations will be paramount for accelerating the discovery and development of new materials based on this compound.

Computational Modeling:

Density Functional Theory (DFT): DFT calculations can be used to predict the molecular geometry, electronic structure, and spectroscopic properties of this compound and its analogs. researchgate.net This information can help in understanding the relationship between molecular structure and macroscopic properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules in the liquid crystalline and polymeric states. They can be used to model the self-assembly process, predict phase transitions, and calculate mechanical properties.

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can be developed to correlate the molecular structure of a series of analogs with their experimentally determined properties. These models can then be used to predict the properties of new, unsynthesized compounds, thereby streamlining the material discovery process.

Experimental Validation:

The predictions from computational models must be validated through rigorous experimental studies. A close feedback loop between theoretical predictions and experimental results will be essential for refining the models and for gaining a deeper understanding of the underlying scientific principles. For instance, DFT-predicted spectroscopic data can be compared with experimental IR and NMR spectra for structural elucidation. MD simulations of liquid crystal phase behavior can be validated against experimental data from polarized optical microscopy and differential scanning calorimetry.

The integration of these theoretical and experimental methodologies will not only enhance our fundamental understanding of this compound and its derivatives but will also provide a powerful platform for the rational design of new functional materials with tailored properties for a wide range of applications.

Retrosynthesis Analysis

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4-(3-Butenyloxy)benzoic acid
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4-(3-Butenyloxy)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.